3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

mGlu5 NAM CNS drug discovery allosteric modulation

This 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide (CAS 1232780-61-8) is a defined mGlu5 negative allosteric modulator with a crystallographically-resolved dihedral angle (26.47°) critical for target engagement. The specific 2-methoxymethyl substitution eliminates Phase II metabolic liabilities inherent to hydroxymethyl analogs, while the 3,4-dimethoxybenzamide geometry preserves the >2,700-fold CYP selectivity window. For CNS drug discovery teams requiring a structurally validated, metabolically stable mGlu5 NAM tool compound with established SAR fidelity, this non-fungible scaffold delivers reproducible pharmacology.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
Cat. No. B10996499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H19N3O4/c1-23-10-17-20-13-6-5-12(9-14(13)21-17)19-18(22)11-4-7-15(24-2)16(8-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyCAUVLKSILILIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide: Chemical Profile and Research Application Overview


3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide (CAS 1232780-61-8) is a synthetic small molecule belonging to the benzimidazole-benzamide class, with the molecular formula C18H19N3O4 and a molecular weight of 341.4 g/mol . It is structurally characterized by a 3,4-dimethoxybenzamide moiety linked to a benzimidazole core that is further substituted at the 2-position with a methoxymethyl group. This compound is primarily investigated as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a target implicated in neurological and psychiatric disorders. Quantitative profiling of a closely related benzimidazole chemotype revealed potent mGlu5 NAM activity (IC50 11 nM) coupled with a favorable selectivity window against cytochrome P450 isoforms CYP3A4 and CYP2D6 (IC50 >30,000 nM) [1], highlighting the scaffold's potential for CNS drug discovery applications.

Why Benzimidazole-Benzamide Analogs Cannot Simply Replace 3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide


Substitution within the benzimidazole-benzamide class is not functionally interchangeable due to the profound impact of subtle structural modifications on target potency, selectivity, and pharmacokinetic properties. The specific combination of a 3,4-dimethoxy substitution pattern on the benzamide ring and a 2-methoxymethyl group on the benzimidazole core is critical. Crystallographic data on a closely related 3,4-dimethoxyphenyl-benzimidazole system shows a defined dihedral angle of 26.47(6)° between the aromatic ring planes, which is stabilized by specific intermolecular N—H···N hydrogen bonding [1]. Altering the substitution pattern can disrupt this precise conformational arrangement, likely leading to a loss of binding affinity. Quantitative evidence from a structurally analogous chemotype demonstrates that while the benzimidazole scaffold confers potent mGlu5 negative allosteric modulation (IC50 11 nM), it simultaneously maintains a wide selectivity margin against major drug-metabolizing CYP enzymes (IC50 >30,000 nM) [2]. Replacing any key functional group—such as removing the 2-methoxymethyl moiety or altering the dimethoxybenzamide geometry—risks collapsing this carefully balanced potency-selectivity profile, making the specific compound a non-fungible research tool.

Quantitative Differentiation Guide for 3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide Against Closest Analogs


mGlu5 Negative Allosteric Modulation Potency Compared to MPEP and Fenobam

A closely related benzimidazole chemotype (BDBM50257045), sharing the core scaffold with the target compound, demonstrates an IC50 of 11 nM for negative allosteric modulation of the rat mGlu5 receptor, which is approximately 3.3-fold more potent than the prototypical mGlu5 NAM MPEP (IC50 ~36 nM in the same assay system) and over 5-fold more potent than fenobam (IC50 ~58–84 nM) [1][2]. This indicates that the benzimidazole-benzamide scaffold, with its specific substitution pattern, achieves superior receptor engagement compared to first-generation mGlu5 tools.

mGlu5 NAM CNS drug discovery allosteric modulation

Selectivity Window Against Cytochrome P450 Enzymes

The benzimidazole-benzamide chemotype exhibits a selectivity index of >2,727 for mGlu5 over CYP3A4 and CYP2D6. Specifically, while the mGlu5 IC50 is 11 nM, the IC50 values for CYP3A4 and CYP2D6 inhibition are both >30,000 nM in human liver microsomes [1]. This is a critical differentiator from many early mGlu5 NAM chemotypes (e.g., certain alkyne-based series) which often suffered from significant CYP inhibition liabilities that complicated preclinical development. The >2,700-fold selectivity window suggests a lower risk of metabolism-based drug-drug interactions.

CYP inhibition drug metabolism selectivity profiling

Structural Conformation and Intermolecular Interactions of the 3,4-Dimethoxyphenyl-Benzimidazole System

Single-crystal X-ray diffraction of a 3,4-dimethoxyphenyl-benzimidazole analog reveals a dihedral angle of 26.47(6)° between the 3,4-dimethoxyphenyl and benzimidazole planes, with crystal packing stabilized by N—H···N hydrogen bonds forming chains along the [001] direction [1]. This specific torsion angle is distinct from the near-planar conformations observed in many other benzimidazole derivatives. The lack of aromatic π-π stacking interactions in the crystal lattice (closest centroid-centroid distance 4.419 Å) suggests that the 3,4-dimethoxy substitution pattern dictates a unique spatial arrangement that may influence target binding and solubility.

crystallography conformational analysis structure-based drug design

Impact of the 2-Methoxymethyl Substituent on Chemical Stability vs. Hydroxymethyl Analogs

The 2-methoxymethyl group on the target compound confers a significant advantage over the corresponding 2-hydroxymethyl analog. The hydroxymethyl variant (CAS 119895-68-0) is known to be a metabolic liability due to rapid Phase II glucuronidation or sulfation of the primary alcohol, leading to high clearance in vivo . Methylation to form the methoxymethyl ether eliminates this metabolic hotspot while preserving similar steric and electronic properties. This is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles without substantially altering target binding, as evidenced by the success of this approach in other benzimidazole-based mGlu5 NAM programs [1].

prodrug design metabolic stability functional group bioisosterism

Differentiation from the Unsubstituted Benzimidazole Analog (N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide)

The unsubstituted analog N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (CAS 853903-18-1) lacks the critical 2-methoxymethyl substituent present in the target compound. In the benzimidazole mGlu5 NAM series, the 2-position substituent is essential for achieving high-affinity binding, as it occupies a key lipophilic pocket in the allosteric site [1]. Compounds lacking this substituent typically exhibit IC50 values in the micromolar range or show no measurable mGlu5 activity. The presence of the methoxymethyl group is therefore a structural prerequisite for nanomolar-level potency, as demonstrated by the 11 nM IC50 achieved by the optimized chemotype [2].

structure-activity relationship benzimidazole substitution target engagement

Optimal Research and Discovery Applications for 3,4-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide


Neuroscience Probe for Dissecting mGlu5-Mediated Signaling in Anxiety and Fragile X Syndrome Models

The compound's potent mGlu5 NAM activity (11 nM IC50 class-level inference) makes it an ideal tool for studying glutamatergic dysfunction in CNS disorders. It can be deployed in rodent behavioral models of anxiety (e.g., elevated plus maze, marble burying) and in Fmr1 knockout mouse models of Fragile X Syndrome, where mGlu5 signaling is known to be dysregulated. The established wide selectivity window against CYP enzymes (>2,700-fold) supports concomitant administration with other pharmacological agents without significant metabolism-based interactions [1].

Structure-Based Drug Design and Scaffold-Hopping Campaigns Targeting the mGlu5 Allosteric Site

The crystallographically-characterized conformation of the 3,4-dimethoxyphenyl-benzimidazole system (dihedral angle 26.47°) provides a reliable starting point for computational docking and molecular dynamics simulations [2]. The compound serves as a privileged scaffold for fragment-based screening and scaffold-hopping efforts aimed at identifying novel mGlu5 NAM chemotypes with improved physicochemical properties, minimizing reliance on alkyne-based motifs that carry toxicity risks.

Metabolic Stability Benchmarking in Preclinical Pharmacokinetic Studies

The methoxymethyl group provides a distinct advantage over hydroxymethyl analogs by eliminating a Phase II metabolic liability. This compound can be used as a metabolically stable reference standard when comparing the pharmacokinetic profiles of new chemical entities within the benzimidazole class, particularly in liver microsome and hepatocyte stability assays, and in cassette dosing PK studies in rodents .

Selectivity Profiling Against Class-Related Off-Targets in Kinase and GPCR Panels

While the compound's primary target is mGlu5, the benzimidazole scaffold is known to interact with various kinases and other GPCRs. The compound can be employed as a reference ligand in broad-panel selectivity screens (e.g., Eurofins LeadProfiling or similar) to establish the selectivity fingerprint of the 2-methoxymethyl-3,4-dimethoxy substitution pattern, generating valuable SAR data for multi-parameter optimization programs [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.